

Process-Related Impurities in Felypressin Synthesis: A Technical Guide

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Compound of Interest

Compound Name: Felypressin Impurity B

Cat. No.: B1574735

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Executive Summary

Felypressin ([Phe², Lys⁸]-Vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthesia.^{[1][2]} While structurally related to vasopressin, the substitution of Tyrosine with Phenylalanine and Arginine with Lysine alters its stability and impurity profile.

The synthesis of Felypressin, typically achieved via Fmoc-based Solid Phase Peptide Synthesis (SPPS), presents unique challenges. The critical quality attributes (CQAs) are heavily influenced by the formation of specific impurities such as acetamidomethyl (Acm) adducts, diastereomers (D-amino acids), deamidated species, and high molecular weight dimers. This guide dissects the origin, mechanism, and control strategies for these impurities.^{[3][4][5]}

Molecular Architecture & Synthesis Strategy

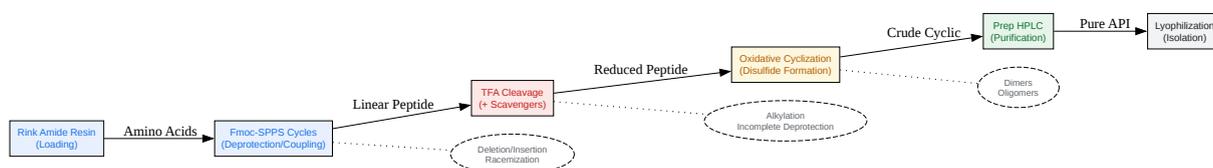
Target Sequence

Sequence: H-Cys¹-Phe²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂ Modifications: Disulfide bridge between Cys¹ and Cys⁶; C-terminal amidation.^{[1][2]} Molecular Formula:

Molecular Weight: 1040.22 Da^{[1][2][6][7]}

Standard Synthesis Workflow

The industry standard involves Fmoc-SPPS on Rink Amide resin, followed by TFA cleavage and solution-phase cyclization.[1][2]



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Caption: Felypressin synthesis workflow highlighting critical steps where specific impurity classes are generated.

Critical Process-Related Impurities[1][2][3]

The impurity profile of Felypressin is distinct due to the susceptibility of the Asn-Cys motif and the Cys-Cys oxidative folding step.

Synthesis-Related Impurities (SPPS Origin)

A. Amino Acid Deletions (Truncated Peptides)[1][2]

- Origin: Incomplete coupling reactions due to steric hindrance or aggregation of the growing peptide chain on the resin.
- Specific Risk: Des-Gly⁹-Felypressin.[1][2] The C-terminal Glycine is the first residue coupled to the linker. If loading is inefficient or if the linker is unstable, truncation occurs.
- Control: Use of "Double Coupling" protocols for difficult residues (often Cys and Asn) and capping of unreacted amines with acetic anhydride after each step to terminate deletion sequences early (forming Acetyl-truncated impurities, which are easier to purge).[1][2]

B. Amino Acid Insertions[8]

- Origin: Excess Fmoc-deprotection leads to "premature" removal of the Fmoc group on the activated amino acid before it couples, allowing a second molecule to react.
- Specific Risk:[Phe]₂-Felypressin (Double Phenylalanine insertion) or [Pro]₂-Felypressin.[1][2]
- Control: Optimization of Fmoc deprotection times and ensuring efficient washing of piperidine before adding the next activated amino acid.

C. Racemization (Diastereomers)

- Mechanism: Base-catalyzed abstraction of the
-proton during activation or coupling.[1][2]
- Critical Hotspots:
 - Cys¹ / Cys⁶: Cysteine is highly prone to racemization (L
D conversion) during coupling, especially at elevated temperatures.
 - Phe² / Phe³: Phenylalanine can racemize, leading to [D-Phe²]-Felypressin.[1][2]
- Impact: Diastereomers have identical mass to the API (isobaric) and are often the most difficult impurities to separate by HPLC.

Cleavage and Deprotection Impurities

A. Felypressin Impurity A (EP): The AcM-Adduct[1][2]

- Identity: S,S'-bis(acetamidomethyl)-Felypressin (or mono-AcM species).[1][2]
- Origin: If Acetamidomethyl (AcM) is used to protect the Cysteine side chains (to prevent premature oxidation), it must be removed (usually by Iodine oxidation).[1][2] Incomplete removal results in the AcM group remaining covalently bound.
- Structure: The AcM group (

) adds mass (+71 Da per group) and blocks the disulfide bridge.[1][2]

- Control: Rigorous monitoring of the Iodine oxidation step or use of Trityl (Trt) protection for Cys, which is removed directly by TFA, avoiding the separate Acn removal step.

B. Alkylation / Scavenger Adducts

- Origin: During TFA cleavage, reactive carbocations (from protecting groups like Pbf, Trt, Boc) are released. Without sufficient scavengers (EDT, TIS, Water), these re-attach to nucleophilic residues.
- Risk: Alkylation of the Trp (not present in Felypressin) or Lys⁸ side chain.

Post-Synthesis & Stability Impurities

A. Deamidation (Asn

Asp / IsoAsp)[1][2]

- Mechanism: The Asn⁵ residue is adjacent to Cys⁶. The side chain amide of Asparagine attacks the peptide backbone to form a cyclic succinimide intermediate, which hydrolyzes to Aspartic acid (Asp) or Isoaspartic acid (IsoAsp).
- Trigger: High pH (>7.[1]0) and temperature.
- Mass Shift: +1 Da (Change from
to
).
- Control: Maintain pH < 6.0 during purification and storage.

B. High Molecular Weight (HMW) Impurities (Dimers)[1][2]

- Identity: Felypressin Dimers (Parallel or Antiparallel).
- Origin: During the cyclization step (formation of Cys¹-Cys⁶), two separate linear peptide chains may form an intermolecular disulfide bond instead of the desired intramolecular bond.
- Control: Perform cyclization under high dilution conditions (< 1 mg/mL) to statistically favor intramolecular reaction over intermolecular collision.

Analytical Characterization Strategy

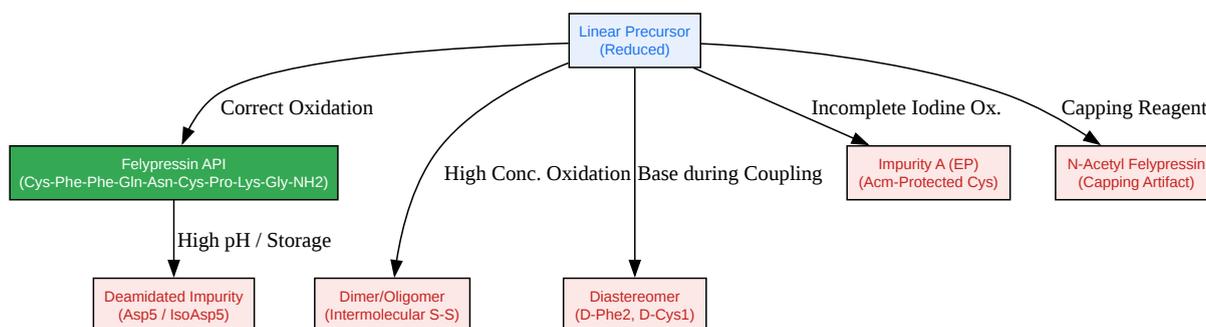
To ensure scientific integrity, a multi-modal analytical approach is required.

Attribute	Analytical Method	Purpose
Identity	High-Resolution Mass Spectrometry (HRMS)	Confirm exact mass (1040.22 Da) and isotopic distribution.
Purity (Related Substances)	RP-HPLC (C18 Column)	Quantify impurities. Critical to resolve D-isomers and Deamidated forms.
Chiral Purity	GC-MS (after hydrolysis & derivatization) or Chiral HPLC	Specifically quantify D-Phe and D-Cys content.
Counter-ion Content	IC (Ion Chromatography)	Quantify Acetate or Trifluoroacetate (TFA) levels. [1] [2]
Residual Solvents	GC-Headspace	Detect DMF, DCM, Acetonitrile. [2]

HPLC Method Parameters (Reference)

- Column: C18, 150 x 4.6 mm, 3 μ m (e.g., Waters XBridge or equivalent).
- Mobile Phase A: 0.1% TFA in Water (or Phosphate buffer pH 3.0 for deamidation separation).
[\[1\]](#)[\[2\]](#)
- Mobile Phase B: Acetonitrile.
- Gradient: Shallow gradient (e.g., 10% to 40% B over 40 mins) is essential to separate the diastereomers.

Impurity Formation Pathways (Diagram)



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Caption: Mechanistic pathways leading to major process-related impurities in Felypressin.

Experimental Protocol: Monitoring Deamidation

Context: Deamidation of Asn⁵ is the most significant stability-indicating impurity.[1] This protocol validates the separation of the deamidated species.

- Stress Condition: Dissolve 1 mg of Felypressin API in 1 mL of 0.1 M Ammonium Bicarbonate (pH 8.5).
- Incubation: Incubate at 37°C for 24 hours.
- Quenching: Acidify with 10 µL of 10% Formic Acid.
- Analysis: Inject 10 µL onto the RP-HPLC system (Method 4.1).
- Expected Result: Appearance of a peak (RRT ~1.05-1.10) corresponding to [IsoAsp⁵]-Felypressin and [Asp⁵]-Felypressin, separated from the main peak.[1][2]

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